

Introduction: The Strategic Importance of (4-Fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (4-Fluorobenzyl)boronic acid

CAS No.: 150530-25-9

Cat. No.: B585349

[Get Quote](#)

(4-Fluorophenyl)boronic acid, identified by its CAS Number 1765-93-1, is a cornerstone reagent in contemporary organic synthesis and medicinal chemistry.[1][2] It is an organoboron compound functionally related to phenylboronic acid, but with a strategically placed fluorine atom that significantly modulates its chemical properties and reactivity.[3][4] This substitution enhances its utility as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation.[1]

Beyond its role in synthesis, the 4-fluorophenyl moiety is a privileged scaffold in drug discovery. Its incorporation can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune pharmacokinetic profiles. Consequently, (4-Fluorophenyl)boronic acid serves as a critical intermediate in the synthesis of a wide array of pharmaceuticals, including agents targeting cancer and other diseases.[1][5] This guide provides an in-depth exploration of its properties, core applications, and practical methodologies for researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's properties is fundamental to its effective application. (4-Fluorophenyl)boronic acid is typically a white to off-white or beige crystalline powder.^{[1][4][6]} Its key identifiers and physicochemical properties are summarized below.

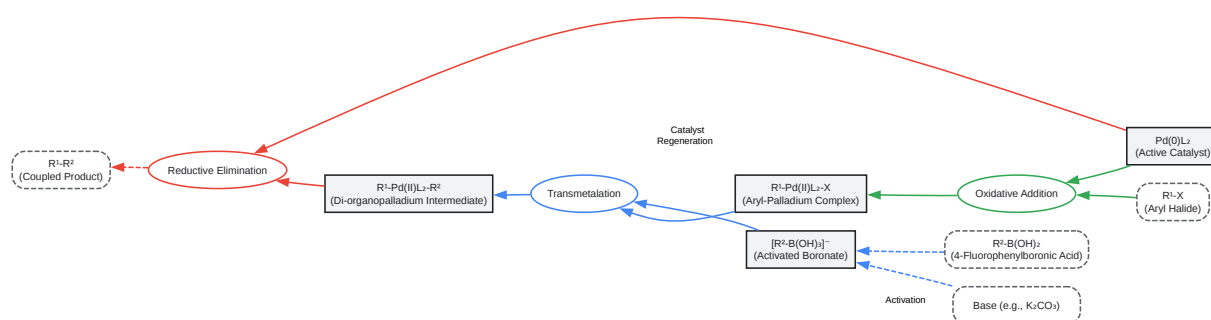
Property	Value	Source(s)
CAS Number	1765-93-1	[1][2][3][6]
Molecular Formula	C ₆ H ₆ BF ₂ O ₂	[1][3][7]
Molecular Weight	139.92 g/mol	[1][3][6]
IUPAC Name	(4-fluorophenyl)boronic acid	[3]
Synonyms	4-Fluorobenzeneboronic acid, p-Fluorophenylboronic acid	[6][8]
Melting Point	262-290 °C	[4][6][9]
pKa	8.67±0.10 (Predicted)	[4]
Solubility	Slightly soluble in water.	[4]
SMILES	<chem>B(C1=CC=C(C=C1)F)(O)O</chem>	[3]

Spectroscopic Signature: The structure of (4-Fluorophenyl)boronic acid can be unequivocally confirmed by standard spectroscopic methods.

- **NMR Spectroscopy:** ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR are all informative. The ¹⁹F NMR will show a characteristic signal for the aryl fluoride, while the ¹H NMR will display signals in the aromatic region with splitting patterns indicative of a 1,4-disubstituted benzene ring.^{[3][10]}
- **Infrared (IR) Spectroscopy:** The FTIR spectrum exhibits characteristic peaks, including a strong O-H stretching band for the boronic acid hydroxyl groups, B-O stretching, and C-F stretching vibrations.^[3]

Section 2: The Suzuki-Miyaura Coupling Reaction: A Mechanistic and Practical Overview

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C(sp²)-C(sp²) bonds, a critical transformation in the synthesis of biaryls, conjugated polymers, and complex pharmaceutical intermediates.[11][12] (4-Fluorophenyl)boronic acid is an excellent coupling partner in this reaction. The electron-withdrawing nature of the fluorine atom influences the electronic properties of the aromatic ring, which can affect the rate and efficiency of the key transmetalation step in the catalytic cycle. [11]



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of (4-Fluorophenyl)boronic acid with an aryl bromide catalyzed by palladium nanoparticles.[13][14]

Materials:

- Aryl bromide (1.0 mmol, 1.0 equiv)
- (4-Fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol, 2-3 equiv)
- Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF, ~5-10 mL)

Step-by-Step Methodology:

- Reactor Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (4-Fluorophenyl)boronic acid (1.2 equiv), palladium catalyst (e.g., 5 mol%), and base (2.0 equiv).
 - Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[15]
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
 - Causality: The Pd(0) active catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. Maintaining an inert atmosphere is critical for catalytic efficiency and reproducibility.
- Solvent Addition: Add the degassed solvent system via syringe.
 - Causality: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst.

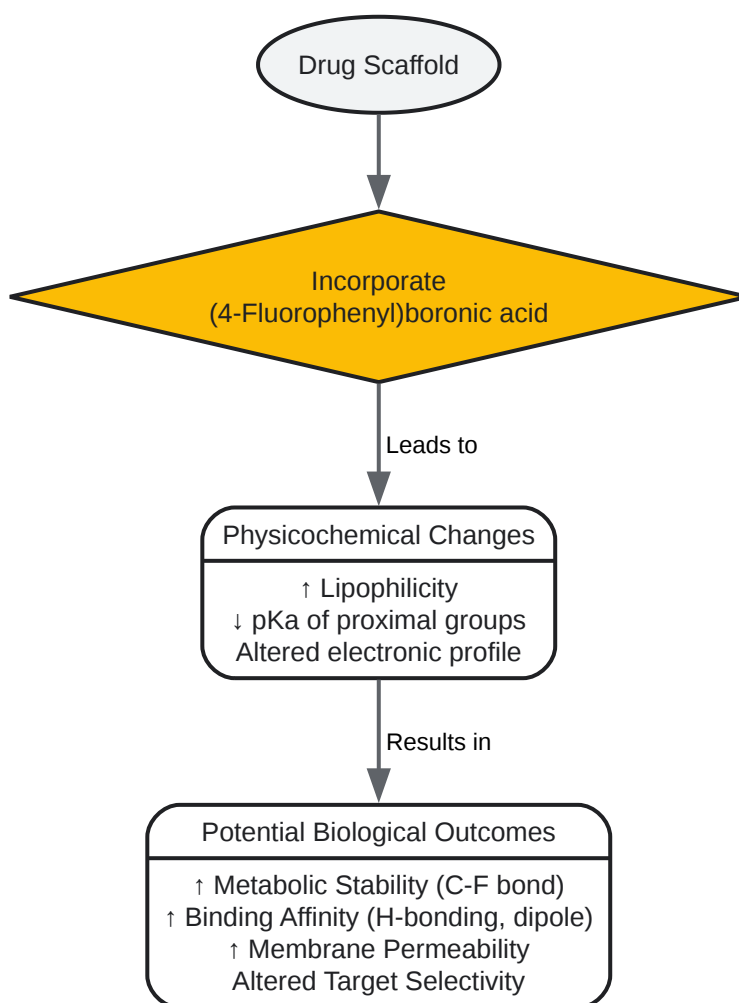
- **Reaction:** Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.
 - **Causality:** Heating provides the necessary activation energy for the reaction steps, particularly the oxidative addition and reductive elimination. Vigorous stirring ensures efficient mixing in the often heterogeneous mixture.
- **Workup:** After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, and filter.
 - **Causality:** The aqueous workup removes the inorganic base and boronic acid byproducts. The brine wash helps to remove residual water from the organic phase.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired fluorinated biphenyl derivative.

Section 3: Applications in Medicinal Chemistry and Drug Development

The introduction of boron-containing motifs into drug candidates has become a validated strategy in medicinal chemistry, exemplified by the FDA approval of drugs like the proteasome inhibitor Bortezomib (Velcade®).^[5] (4-Fluorophenyl)boronic acid is a valuable building block in this field for several reasons.

- **Bioisosteric Replacement:** The fluorophenyl group can act as a bioisostere for other aromatic systems, offering a similar size and shape but with altered electronic and lipophilic properties.
- **Metabolic Stability:** The C-F bond is exceptionally strong, making the fluorophenyl moiety resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.

- Modulation of pKa: The electron-withdrawing fluorine atom can lower the pKa of the boronic acid.[16] This is critical for applications that require binding or activity at physiological pH (~7.4), such as enzyme inhibitors or glucose sensors.[8][17] For example, (4-Fluorophenyl)boronic acid itself shows inhibitory activity against β -lactamase.[8]
- Key Intermediate: It is a reactant used in the synthesis of novel terphenyls that act as selective cyclooxygenase-2 (COX-2) inhibitors, which are important anti-inflammatory agents.



[Click to download full resolution via product page](#)

Caption: Logic flow for Structure-Activity Relationship (SAR) considerations.

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of all reagents is paramount. (4-Fluorophenyl)boronic acid is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification:[\[3\]](#)[\[18\]](#)[\[19\]](#)

Pictogram	Code	Hazard Statement
	H302	Harmful if swallowed.
H315		Causes skin irritation.
H319		Causes serious eye irritation.
H335		May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[\[18\]](#)[\[19\]](#)
- Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[\[18\]](#)[\[19\]](#)
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[\[18\]](#)[\[19\]](#)
- Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or respirator should be used.[\[18\]](#)
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[\[18\]](#)

Storage:

- Store in a tightly sealed container in a cool, dry, and dark place.[\[4\]](#)

- Recommended storage temperatures range from 0-8 °C to room temperature, depending on the supplier.^{[1][4]} Always consult the supplier's specific recommendations.

Conclusion

(4-Fluorophenyl)boronic acid is far more than a simple chemical intermediate; it is a versatile and enabling tool for innovation. Its unique combination of stability, reactivity in Suzuki-Miyaura coupling, and the advantageous properties conferred by the fluorine atom make it indispensable for both complex molecule synthesis and the rational design of new therapeutic agents. A thorough understanding of its properties, reaction mechanisms, and safety protocols allows researchers to fully harness its potential to advance the frontiers of science.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 285645, 4-Fluorophenylboronic acid. Retrieved from [\[Link\]](#)
- Pharmaffiliates. (n.d.). 4-Fluorophenylboronic Acid. Retrieved from [\[Link\]](#)
- Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. *Organic Syntheses*, 88, 184. Retrieved from [\[Link\]](#)
- Fisher Scientific. (2023). Safety Data Sheet: 4-Fluorophenylboronic acid. Retrieved from [\[Link\]](#)
- ChemSrc. (n.d.). 4-fluorophenylboronic acid. Retrieved from [\[Link\]](#)
- Esmatpoursalmani, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. *MDPI*. Retrieved from [\[Link\]](#)
- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. *Tetrahedron Letters*, 44(42), 7719-7722. Retrieved from [\[Link\]](#)
- Request PDF. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Retrieved from [\[Link\]](#)

- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [[Link](#)]
- MilliporeSigma. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [[Link](#)]
- SpectraBase. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [[Link](#)]
- ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [[Link](#)]
- Singh, S., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. *Molecules*, 28(11), 4496. Retrieved from [[Link](#)]
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. *Journal of the American Chemical Society*, 136(22), 8033–8047. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [[Link](#)]
- Request PDF. (2020). Suzuki–Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. chemimpex.com [chemimpex.com]
2. pharmaffiliates.com [pharmaffiliates.com]
3. 4-Fluorophenylboronic acid | C₆H₆BFO₂ | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]

- [5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. far-chemical.com \[far-chemical.com\]](#)
- [7. scbt.com \[scbt.com\]](#)
- [8. 4-Fluorophenylboronic Acid | 1765-93-1 | Tokyo Chemical Industry \(India\) Pvt. Ltd. \[tcichemicals.com\]](#)
- [9. 4-fluorophenylboronic acid - 1765-93-1 - Structure, Synthesis, Properties \[organoborons.com\]](#)
- [10. spectrabase.com \[spectrabase.com\]](#)
- [11. mdpi.com \[mdpi.com\]](#)
- [12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives \[digibug.ugr.es\]](#)
- [14. researchgate.net \[researchgate.net\]](#)
- [15. researchgate.net \[researchgate.net\]](#)
- [16. sites.pitt.edu \[sites.pitt.edu\]](#)
- [17. researchgate.net \[researchgate.net\]](#)
- [18. fishersci.com \[fishersci.com\]](#)
- [19. fishersci.co.uk \[fishersci.co.uk\]](#)
- [To cite this document: BenchChem. \[Introduction: The Strategic Importance of \(4-Fluorophenyl\)boronic Acid\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b585349/docs#introduction-the-strategic-importance-of-4-fluorophenyl-boronic-acid\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)